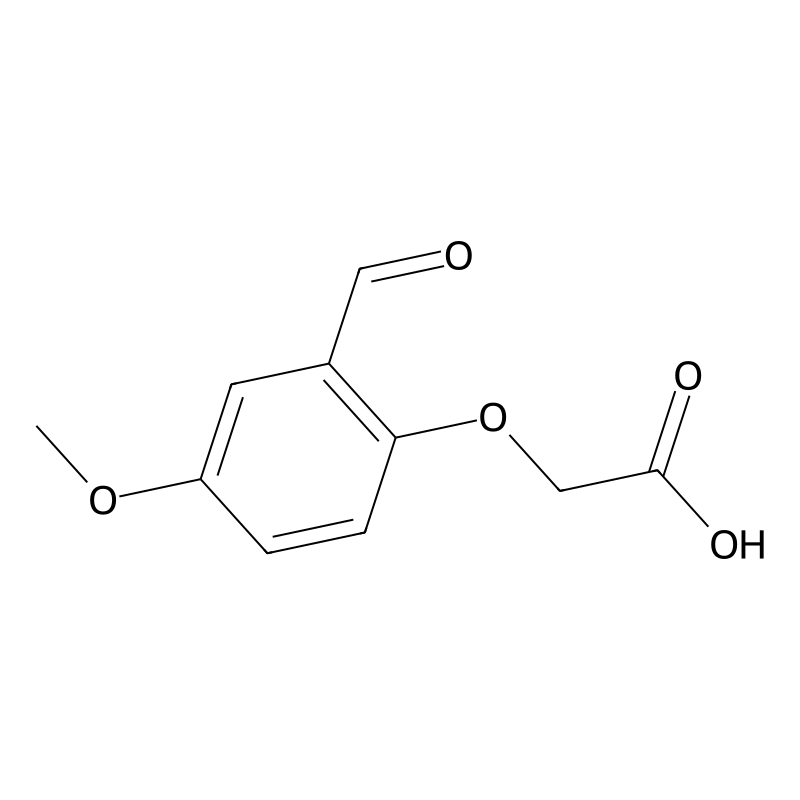2-(2-Formyl-4-methoxyphenoxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Currently Available Information
There is limited information readily available on the specific scientific research applications of 2-(2-Formyl-4-methoxyphenoxy)acetic acid. This doesn't necessarily mean it has no applications, but rather that research on this specific compound may be ongoing, unpublished, or focused on niche areas.
Potential Research Areas
Based on the structure of the molecule, some potential areas for scientific research on 2-(2-Formyl-4-methoxyphenoxy)acetic acid include:
- Organic synthesis: The compound may be a useful intermediate or building block in the synthesis of more complex molecules.
- Material science: The presence of the carboxylic acid group and the aromatic ring suggests potential applications in polymer chemistry or the development of new materials.
- Medicinal chemistry: The functional groups in the molecule could allow it to interact with biological targets, making it a candidate for further investigation as a drug lead.
Finding More Information
Here are some resources you can explore to find more information on the scientific research applications of 2-(2-Formyl-4-methoxyphenoxy)acetic acid:
- Chemical databases: Searching databases like PubChem or SciFinder [American Chemical Society] may reveal research publications or patents that mention the compound.
- Scientific literature: Searching academic databases like Google Scholar or Web of Science using keywords related to the structure and functionality of the molecule may identify relevant research articles.
- Supplier websites: Some chemical suppliers may provide information on the intended use or applications of 2-(2-Formyl-4-methoxyphenoxy)acetic acid in their product descriptions.
2-(2-Formyl-4-methoxyphenoxy)acetic acid is an organic compound characterized by its unique structure, which includes a formyl group and a methoxy group attached to a phenoxyacetic acid backbone. Its molecular formula is C10H10O5, and it has a molecular weight of approximately 210.18 g/mol. The presence of the formyl and methoxy groups significantly influences its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other aromatic carboxylic acids. These can include:
The reactivity of 2-(2-Formyl-4-methoxyphenoxy)acetic acid is primarily driven by its functional groups. The formyl group can undergo nucleophilic attack, leading to condensation reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, this compound can engage in cyclization reactions under specific conditions, such as the Perkin reaction, which has been explored in studies focusing on related phenoxyacetic acids .
Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid typically involves several steps:
- Starting Materials: The synthesis often begins with readily available phenolic compounds.
- Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction or other formylation methods.
- Acetylation: The acetic acid moiety is introduced via acylation reactions.
- Purification: The final product is purified through crystallization or chromatography techniques.
These methods allow for the efficient production of the compound while maintaining high purity levels .
2-(2-Formyl-4-methoxyphenoxy)acetic acid has potential applications in:
- Pharmaceutical Development: Given its structural properties, it may serve as a lead compound for developing new drugs.
- Agricultural Chemistry: Its derivatives could be explored for use as herbicides or fungicides due to their biological activities.
- Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.
Interaction studies involving 2-(2-Formyl-4-methoxyphenoxy)acetic acid are crucial for understanding its biological mechanisms. Preliminary investigations suggest that this compound may interact with various biological targets, potentially influencing metabolic pathways or cellular responses. Further research is needed to elucidate these interactions fully and assess their implications for drug design.
Several compounds share structural similarities with 2-(2-Formyl-4-methoxyphenoxy)acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Formyl-2-methoxyphenoxyacetic acid | Contains a formyl group and methoxy group | Antimicrobial properties |
| 2-(4-Methoxyphenoxy)acetic acid | Lacks the formyl group | Anti-inflammatory effects |
| 3-(2-Methoxyphenoxy)propanoic acid | Different alkyl chain | Antioxidant activity |
| 2-(2-Nitrophenoxy)acetic acid | Contains a nitro group | Potential anticancer effects |
The uniqueness of 2-(2-Formyl-4-methoxyphenoxy)acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities not present in other similar compounds.








